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Abstract

(+)-Melezitose, a non-reducing trisaccharide, is a fascinating carbohydrate with a unique
chemical architecture and emerging biological significance. Composed of two D-glucose
molecules and one D-fructose molecule, its specific glycosidic linkages define its distinct
stereochemistry and physicochemical properties. This technical guide provides a
comprehensive overview of the chemical structure, stereochemistry, and a notable biological
signaling pathway influenced by (+)-Melezitose. Quantitative data are summarized for clarity,
and representative experimental protocols for its structural characterization are detailed.
Furthermore, logical diagrams are provided to visualize its structure and its impact on cellular
metabolism.

Chemical Structure and Stereochemistry

(+)-Melezitose is a trisaccharide with the systematic IUPAC name O-a-D-glucopyranosyl-
(1 - 3)-B-D-fructofuranosyl-a-D-glucopyranoside.[1] Its structure is comprised of three
monosaccharide units: two a-D-glucopyranose rings and one B-D-fructofuranose ring.

The connectivity between these units is defined by two specific glycosidic bonds:

e An a-(1- 3)-glycosidic bond links the anomeric carbon (C1) of the first glucose unit to the C3
of the fructose unit.
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e AB-(2-1)-glycosidic bond links the anomeric carbon (C2) of the fructose unit to the C1 of
the second glucose unit.

This arrangement results in a non-reducing sugar, as the anomeric carbons of both glucose
units and the fructose unit are involved in glycosidic linkages, leaving no free hemiacetal or
hemiketal groups.[2][3] The stereochemistry is defined by the D-configuration of the constituent
monosaccharides and the a and 3 configurations of the glycosidic linkages.

Physicochemical Properties

A summary of the key physicochemical properties of (+)-Melezitose is presented in Table 1.
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Property Value Reference
Molecular Formula C1sH32016 [1114]
Molecular Weight 504.44 g/mol [1]
Appearance White crystalline powder [5]

Melting Point 153-155 °C [6]
Solubility Soluble in water [6]

Optical Rotation

Dextrorotatory (+)

[6]
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Structural Elucidation: Experimental Protocols

The definitive structure of (+)-Melezitose has been established through a combination of
spectroscopic and chemical methods. Below are representative protocols for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for the structural elucidation of
carbohydrates. A combination of one-dimensional (*H and 13C) and two-dimensional (COSY,
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HSQC, HMBC) NMR experiments in a suitable solvent like deuterium oxide (D20) allows for
the complete assignment of all proton and carbon signals, confirming the monosaccharide
composition, their anomeric configurations, and the glycosidic linkage positions.

Representative Protocol for NMR Analysis of (+)-Melezitose:

e Sample Preparation: Dissolve 5-10 mg of (+)-Melezitose in 0.5 mL of D20 (99.9%).
Lyophilize the sample and redissolve in D20 to minimize the residual HDO signal. Transfer
the solution to a 5 mm NMR tube.

 Instrumentation: Acquire NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or
higher) equipped with a cryoprobe for enhanced sensitivity.

e 1H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum at 298 K.

o Typical parameters: 32 scans, a spectral width of 10 ppm, an acquisition time of 4
seconds, and a relaxation delay of 2 seconds.

o Suppress the residual HDO signal using a presaturation pulse sequence.
e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters: 2048 scans, a spectral width of 200 ppm, and a relaxation delay of 2
seconds.

e 2D NMR Acquisition:

o COSY (Correlation Spectroscopy): To establish proton-proton correlations within each
monosaccharide ring.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its
directly attached carbon.
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o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
proton-carbon correlations, which are crucial for determining the glycosidic linkages and
the sequence of the monosaccharides.

e Data Analysis:

[¢]

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

o Assign the anomeric proton and carbon signals based on their characteristic chemical
shifts.

o Use COSY and HSQC data to trace the spin systems of each monosaccharide residue.

o Utilize HMBC correlations between the anomeric proton of one residue and a carbon of
the adjacent residue to confirm the glycosidic linkage positions. For example, a correlation
between the anomeric proton of a glucose unit and C3 of the fructose unit confirms the
(1 - 3) linkage.

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in
its crystalline state. This technique would allow for the precise determination of bond lengths,
bond angles, and the conformation of the pyranose and furanose rings, as well as the torsion
angles of the glycosidic linkages.

Representative Protocol for X-ray Crystallography of (+)-Melezitose:
o Crystallization:

o Dissolve high-purity (+)-Melezitose in a minimal amount of hot water to create a saturated
solution.

o Allow the solution to cool slowly at room temperature. The formation of single crystals can
be promoted by techniques such as slow evaporation or vapor diffusion against a non-
solvent like ethanol.

o Data Collection:
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o Select a single crystal of suitable size and quality.

o Mount the crystal on a goniometer head.

o Collect diffraction data using a single-crystal X-ray diffractometer with a suitable X-ray
source (e.g., Mo Ka or Cu Ka radiation).

o Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations
and radiation damage.

e Structure Solution and Refinement:

Process the diffraction data to obtain a set of structure factors.

o

o Solve the crystal structure using direct methods or Patterson methods to obtain an initial
electron density map.

o Build the molecular model into the electron density map.

o Refine the atomic coordinates and thermal parameters against the experimental data to
achieve the final, high-resolution crystal structure.

Biological Signhaling and Experimental Workflow

Recent research has unveiled a significant biological role for (+)-Melezitose in cellular
metabolism, specifically its interaction with the glycolytic pathway.

Inhibition of Phosphoglycerate Kinase 1 (PGK1)

(+)-Melezitose has been identified as an inhibitor of phosphoglycerate kinase 1 (PGK1), a key
enzyme in the glycolytic pathway.[7] PGK1 catalyzes the reversible transfer of a phosphate
group from 1,3-bisphosphoglycerate (1,3-BPG) to ADP, producing 3-phosphoglycerate (3-PG)
and ATP. By inhibiting PGK1, melezitose can modulate the rate of glycolysis and ATP
production. This inhibitory action has been shown to have anti-inflammatory effects and may be
beneficial in conditions such as Crohn's disease.[7]

Experimental Workflow for Assessing PGK1 Inhibition:
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A common method to assess enzyme inhibition is to measure the enzyme's activity in the
presence and absence of the potential inhibitor.

» Recombinant PGK1 Expression and Purification: The human PGK1 gene is cloned into an
expression vector and transformed into a suitable host, such as E. coli. The recombinant
protein is then overexpressed and purified using affinity chromatography.

o Enzyme Activity Assay: The activity of PGK1 can be measured using a coupled enzyme
assay. In the reverse reaction, the consumption of NADH can be monitored
spectrophotometrically at 340 nm.

o The reaction mixture contains buffer, MgClz, ATP, 3-PG, NADH, glyceraldehyde-3-
phosphate dehydrogenase (GAPDH), and purified PGK1.

o The reaction is initiated by the addition of PGK1.
o The rate of NADH oxidation is proportional to the PGK1 activity.
« Inhibition Studies:
o The assay is performed with varying concentrations of (+)-Melezitose.

o The ICso value (the concentration of inhibitor required to reduce enzyme activity by 50%)
is determined by plotting the percentage of inhibition against the logarithm of the inhibitor

concentration.
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Caption: Chemical structure of (+)-Melezitose.
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Caption: Inhibition of PGK1 by (+)-Melezitose.

Conclusion

(+)-Melezitose possesses a well-defined chemical structure and stereochemistry that
underpins its unique properties and biological activities. As a non-reducing trisaccharide, its
structural elucidation relies on advanced analytical techniques such as NMR spectroscopy and
X-ray crystallography. The recent discovery of its inhibitory effect on the key glycolytic enzyme
PGK1 opens new avenues for research into its potential therapeutic applications, particularly in
inflammatory diseases. This guide provides a foundational understanding for scientists and
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researchers interested in further exploring the chemistry and biology of this intriguing
carbohydrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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